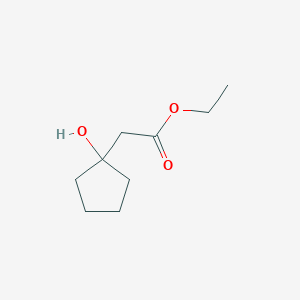

Ethyl 2-(1-hydroxycyclopentyl)acetate

Vue d'ensemble

Description

Ethyl (1-hydroxycyclopentyl)acetate is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 . The compound is in liquid form .

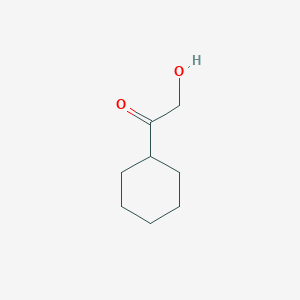

Molecular Structure Analysis

The InChI code for Ethyl (1-hydroxycyclopentyl)acetate is1S/C9H16O3/c1-2-12-8(10)7-9(11)5-3-4-6-9/h11H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

Ethyl (1-hydroxycyclopentyl)acetate is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Applications De Recherche Scientifique

Biomedical Research

Ethyl (1-hydroxycyclopentyl)acetate has been studied in biomedical contexts, particularly in understanding its distribution within organisms after administration. For instance, Shormanov and Pravdyuk (2017) investigated the dynamics of its distribution in warm-blooded animals after intravenous administration, using chromatography and spectrophotometry techniques. This research provides insights into how such compounds behave in biological systems, which is crucial for biomedical applications (Shormanov & Pravdyuk, 2017).

Industrial Applications

Ethyl acetate, a related compound, has industrial relevance, particularly in ester production. Kruis et al. (2017) identified a new enzyme (Eat1) from yeast Wickerhamomyces anomalus, which is crucial in ethyl acetate production. This discovery is significant for the development of biobased ethyl acetate production, a sustainable alternative to current methods (Kruis et al., 2017).

Environmental Analysis

In environmental research, Du et al. (2014) developed a method using ethyl acetate for the determination of tetracyclines in water. This approach is crucial for monitoring water quality and ensuring environmental safety (Du et al., 2014).

Chemical Process Research

Ethyl (1-hydroxycyclopentyl)acetate’s derivatives have been studied in chemical process research. Krammer and Vogel (2000) explored the hydrolysis of esters, including ethyl acetate, in sub- and supercritical water, shedding light on the reaction mechanisms important in industrial processes (Krammer & Vogel, 2000).

Mécanisme D'action

Target of Action

Ethyl 2-(1-hydroxycyclopentyl)acetate primarily targets the muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .

Mode of Action

The interaction of this compound with its targets results in significant changes. By blocking the muscarinic receptors, this compound induces relaxation of the sphincter of the iris and the ciliary muscles . This action leads to the dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the regulation of pupil size and lens shape. The compound’s action on the muscarinic receptors disrupts the normal functioning of these pathways, leading to changes in eye physiology . The downstream effects of this disruption include mydriasis and cycloplegia .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the eye. The compound’s ability to block muscarinic receptors leads to the relaxation of the sphincter of the iris and the ciliary muscles . This relaxation results in the dilation of the pupil and the prevention of the eye’s accommodation for near vision .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effects are slower in onset and longer in duration in patients who have dark pigmented irises . .

Propriétés

IUPAC Name |

ethyl 2-(1-hydroxycyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-8(10)7-9(11)5-3-4-6-9/h11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQXMPGGIREDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473052 | |

| Record name | ethyl (1-hydroxycyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3197-76-0 | |

| Record name | ethyl (1-hydroxycyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1625333.png)

![2,3,4,8b-Tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B1625340.png)